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Compound of Interest

Compound Name: 2-(Isopropylamino)ethanol

Cat. No.: B091046 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction kinetics of 2-
(Isopropylamino)ethanol (IPAE), a secondary amino alcohol of interest in various chemical

and pharmaceutical applications. Given the relative scarcity of direct kinetic data for IPAE, this

guide also incorporates and contextualizes data from closely related structural analogs to

provide a thorough understanding of its expected reactivity. The information is presented with a

focus on quantitative data, detailed experimental protocols, and visual representations of key

processes to support research and development activities.

Reaction with Carbon Dioxide
The reaction of 2-(isopropylamino)ethanol with carbon dioxide is of significant interest,

particularly in the context of CO2 capture technologies. As a secondary amine, IPAE is

expected to exhibit faster reaction kinetics compared to tertiary amines like

methyldiethanolamine (MDEA), a common industrial solvent for CO2 absorption.

Kinetic Data
While specific second-order rate constants for the reaction of 2-(isopropylamino)ethanol with

CO2 are not extensively reported in publicly available literature, studies on its CO2 absorption

capacity and rate indicate a high degree of reactivity. Research has shown that the kinetics of

CO2 absorption in aqueous IPAE solutions are higher than those in MDEA solutions under

similar conditions[1]. The dominant reaction mechanism for secondary amines like IPAE with
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CO2 in aqueous solutions involves the formation of a zwitterionic intermediate, followed by

deprotonation by a base (such as water or another amine molecule) to form a carbamate.

For a comparative understanding, the kinetic data for a structurally similar tertiary amine, 2-

(diisopropylamino)ethanol (2-DIPA), reacting with CO2 has been reported. The pseudo-first-

order rate constants (k₀) and second-order rate constants (k₂) for this reaction were determined

using the stopped-flow technique over a range of temperatures and concentrations[2]. These

values, presented in the table below, can serve as a useful benchmark for estimating the

reactivity of IPAE. Given that secondary amines are generally more reactive towards CO2 than

tertiary amines, the rate constants for IPAE are expected to be higher than those listed for 2-

DIPA.

Table 1: Reaction Kinetic Data for CO2 with 2-(Diisopropylamino)ethanol (Analog Compound)

in Aqueous Solution[2]

Temperature (K)
Concentration
Range (mol/m³)

Pseudo-first-order
rate constant (k₀)
(s⁻¹)

Second-order rate
constant (k₂)
(m³/mol·s)

298.15 200 - 1100
Data varies with

concentration
Calculated from k₀

303.15 200 - 1100
Data varies with

concentration
Calculated from k₀

313.15 200 - 1100
Data varies with

concentration
Calculated from k₀

323.15 200 - 1100
Data varies with

concentration
Calculated from k₀

Note: The original research paper should be consulted for the specific concentration-dependent

values of k₀ and the derived k₂ values.

Experimental Protocol: Stopped-Flow Technique for CO2
Absorption Kinetics
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The stopped-flow technique is a common and effective method for measuring the rapid kinetics

of reactions in solution, such as the reaction between CO2 and amines.

Objective: To determine the pseudo-first-order and second-order rate constants of the reaction

between an amine and CO2 in an aqueous solution.

Materials and Apparatus:

Stopped-flow spectrophotometer

Syringes for reactant solutions

Thermostatted cell

Data acquisition system

Amine solution of known concentration

CO2-saturated aqueous solution

pH indicator

Procedure:

Solution Preparation: Prepare an aqueous solution of 2-(isopropylamino)ethanol at the

desired concentration. Prepare a CO2-saturated aqueous solution.

Apparatus Setup: Set up the stopped-flow apparatus, ensuring the drive syringes are filled

with the amine solution and the CO2 solution, respectively. The system is thermostatted to

the desired reaction temperature.

Reaction Initiation: The two solutions are rapidly driven from the syringes into a mixing

chamber.

Data Acquisition: The mixed solution flows into an observation cell, where the reaction

progress is monitored, typically by a change in absorbance due to a pH indicator. The flow is

then abruptly stopped, and the reaction continues in the static solution within the observation

cell. The change in absorbance over time is recorded by the data acquisition system.
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Data Analysis: The pseudo-first-order rate constant (k₀) is determined from the exponential

decay of the absorbance signal. The second-order rate constant (k₂) is then calculated by

dividing k₀ by the concentration of the amine (assuming the amine is in large excess

compared to CO2).
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Stopped-flow experimental workflow.
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Synthesis of 2-(Isopropylamino)ethanol
A common and efficient method for the synthesis of 2-(isopropylamino)ethanol is the

reductive amination of 2-aminoethanol with acetone.

Reaction Pathway
The synthesis proceeds via the formation of an imine intermediate from the reaction of 2-

aminoethanol and acetone, which is then reduced to the final product.

2-Aminoethanol + Acetone Imine IntermediateCondensation 2-(Isopropylamino)ethanolReduction (e.g., H₂/PtO₂)

Click to download full resolution via product page

Synthesis of 2-(Isopropylamino)ethanol.

Experimental Protocol: Reductive Amination
This protocol is adapted from a standard procedure for the preparation of 2-

alkylaminoethanols.

Objective: To synthesize 2-(isopropylamino)ethanol from 2-aminoethanol and acetone.

Materials:

2-aminoethanol

Acetone

Absolute ethanol

Platinum oxide (Adams' catalyst)

Hydrogen gas

Benzene (for azeotropic removal of water, if necessary for drying the starting material)

Apparatus for catalytic hydrogenation (e.g., Parr shaker)
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Distillation apparatus

Procedure:

Catalyst Activation: In a pressure-resistant reaction vessel, the platinum oxide catalyst is

suspended in ethanol. The vessel is flushed with hydrogen gas and shaken under a

hydrogen atmosphere (1-2 atm) to reduce the platinum oxide to finely divided platinum.

Reaction Mixture: A solution of 2-aminoethanol and a molar excess of acetone in absolute

ethanol is added to the activated catalyst suspension.

Hydrogenation: The reaction vessel is sealed, flushed with hydrogen, and then pressurized

with hydrogen to 2-3 atm. The mixture is shaken at room temperature. The reaction is

monitored by the uptake of hydrogen.

Work-up: Once the theoretical amount of hydrogen has been consumed, the reaction is

stopped. The catalyst is removed by filtration.

Purification: The solvent and any unreacted acetone are removed from the filtrate by

distillation. The resulting crude product is then purified by vacuum distillation to yield 2-
(isopropylamino)ethanol.

Degradation of 2-(Isopropylamino)ethanol
The degradation of amino alcohols is a critical consideration in their industrial applications, as it

can lead to solvent loss, corrosion, and the formation of undesirable byproducts. The primary

degradation pathways are typically thermal and oxidative.

Thermal Degradation
Direct kinetic data for the thermal degradation of 2-(isopropylamino)ethanol is not readily

available. However, studies on other alkanolamines, such as monoethanolamine (MEA), have

shown that thermal degradation in the presence of CO2 is a significant issue, particularly at the

higher temperatures found in the stripper section of an absorption plant. The presence of metal

ions, such as copper (II) and zinc (II), can catalyze the thermal decomposition of

ethanolamines, lowering the onset temperature of decomposition and affecting the activation
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energy of the process. For pure MEA, the activation energy of thermal decomposition has been

reported to be approximately 28.7 ± 2.5 kJ/mol.

Oxidative Degradation
Oxidative degradation, often initiated by reactions with dissolved oxygen or radical species like

the hydroxyl radical (•OH), is another important degradation pathway.

The reaction with hydroxyl radicals is a key process in the atmospheric degradation of volatile

organic compounds and can also be relevant in industrial processes where radical species are

present. While direct kinetic data for IPAE is scarce, the rate constants for the reaction of •OH

with structurally similar amino alcohols have been determined.

Table 2: Rate Constants for the Reaction of Amino Alcohols with Hydroxyl Radicals

Amino Alcohol
Rate Constant (cm³ molecule⁻¹ s⁻¹) at
~298 K

2-Aminoethanol (MEA) (9.2 ± 1.1) × 10⁻¹¹

2-(Dimethylamino)ethanol (DMAE) (9.0 ± 2.0) × 10⁻¹¹

The reaction of •OH with amino alcohols proceeds primarily through hydrogen abstraction from

the various C-H and O-H bonds in the molecule. The branching ratios for these abstraction

reactions determine the initial radical products formed, which then undergo further reactions.
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2-(Isopropylamino)ethanol
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•OH

Radical Products

Further Reactions
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Oxidative degradation by hydroxyl radical.

This technique is used to measure the rate constants of gas-phase reactions, such as those

between an organic molecule and hydroxyl radicals.

Objective: To determine the rate constant for the reaction of 2-(isopropylamino)ethanol with

hydroxyl radicals.

Apparatus:

Flow tube reactor

Flash lamp for photolysis
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Microwave discharge lamp for resonance fluorescence

Photomultiplier tube detector

Gas handling and flow control system

Procedure:

Generation of •OH: Hydroxyl radicals are generated in the flow tube by the pulsed photolysis

of a precursor, such as H₂O₂ or HNO₃, using the flash lamp.

Introduction of Reactants: A known concentration of 2-(isopropylamino)ethanol and a

carrier gas (e.g., He or N₂) are introduced into the flow tube.

Reaction Monitoring: The concentration of •OH radicals is monitored over time by resonance

fluorescence. A microwave discharge lamp produces light at the resonant wavelength of the

•OH radical, which is then absorbed and re-emitted (fluoresces). The intensity of this

fluorescence is proportional to the •OH concentration and is measured by the photomultiplier

tube.

Kinetic Analysis: The decay of the •OH fluorescence signal is measured in the presence and

absence of 2-(isopropylamino)ethanol. The difference in the decay rates allows for the

calculation of the bimolecular rate constant for the reaction.

Reaction with Other Chemical Species
As a secondary alcohol, the hydroxyl group of 2-(isopropylamino)ethanol can be oxidized to

a ketone. The secondary amine group can undergo various reactions typical of amines.

Oxidation of the Alcohol Group
The oxidation of secondary alcohols to ketones is a fundamental transformation in organic

chemistry. Common oxidizing agents include chromic acid (H₂CrO₄, often generated in situ

from sodium or potassium dichromate and sulfuric acid) and potassium permanganate

(KMnO₄).

Table 3: Qualitative Reactivity of Secondary Alcohols with Common Oxidizing Agents
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Oxidizing Agent Product

Potassium dichromate (K₂Cr₂O₇) / H₂SO₄ Ketone

Potassium permanganate (KMnO₄) Ketone

While specific kinetic data for the oxidation of 2-(isopropylamino)ethanol is not readily

available, kinetic studies on the oxidation of ethanol and other simple alcohols with these

reagents show that the reactions are typically first order with respect to both the alcohol and

the oxidant.

This guide has synthesized the available information on the reaction kinetics of 2-
(isopropylamino)ethanol. While direct quantitative data for this specific compound is limited in

some areas, a robust understanding of its reactivity can be developed through the analysis of

its structural analogs and the application of established experimental methodologies. Further

research is warranted to determine the specific rate constants and activation energies for the

key reactions of this versatile molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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